N-(2-methoxyphenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide
Description
N-(2-Methoxyphenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is a synthetic compound featuring a central imidazo[2,1-b]thiazole scaffold linked to a propanamide chain and a 2-methoxyphenethyl substituent. The imidazo[2,1-b]thiazole core is a privileged structure in medicinal chemistry due to its pharmacological versatility, including anticancer, antimicrobial, and kinase-inhibitory properties . The 2-methoxyphenethyl group may enhance lipophilicity and modulate receptor interactions compared to simpler aryl or heteroaryl substituents .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-28-21-10-6-5-9-18(21)13-14-24-22(27)12-11-19-16-29-23-25-20(15-26(19)23)17-7-3-2-4-8-17/h2-10,15-16H,11-14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEQBFVHBKNOBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCC2=CSC3=NC(=CN23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide typically involves multi-step organic reactions. The starting materials often include 2-methoxyphenethylamine, 6-phenylimidazo[2,1-b]thiazole, and propanoyl chloride. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Condensation Reactions with Aldehydes
The propanamide side chain undergoes Schiff base formation with aromatic aldehydes under mild acidic conditions, leading to hydrazone derivatives. For instance:
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Reaction with 4-nitrobenzaldehyde in ethanol at 60°C yields N’-(4-nitrobenzylidene)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide .
Key Data:
Hydrolysis and Stability Studies
The amide bond in the propanamide group is susceptible to acidic/basic hydrolysis :
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Acidic hydrolysis (6M HCl, reflux) cleaves the amide bond to yield 3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanoic acid.
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Basic hydrolysis (NaOH, ethanol/water) produces the corresponding carboxylate salt .
| Hydrolysis Condition | Product | Reaction Time | Yield (%) |
|---|---|---|---|
| 6M HCl, reflux | Propanoic acid derivative | 4–6 hrs | 82 |
| 2M NaOH, ethanol/water | Carboxylate salt | 3 hrs | 78 |
Biological Interaction-Driven Modifications
The compound participates in target-guided synthesis with enzymes or receptors, leading to structurally optimized analogs:
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Antimicrobial activity optimization : Substituents on the phenyl ring (e.g., bromo, nitro) enhance binding to bacterial MurB enzymes .
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Cytotoxicity studies : Modifications at the methoxyphenethyl group improve selectivity against cancer cell lines .
Structure-Activity Relationship (SAR) Findings:
| Modification Site | Effect on Activity |
|---|---|
| Methoxy group (OCH₃) | Enhances solubility and bioavailability |
| Phenyl ring substitution (e.g., Br, NO₂) | Increases antimicrobial potency |
| Propanamide chain length | Affects membrane permeability |
Spectroscopic Characterization
Critical spectroscopic data for reaction monitoring include:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds related to imidazo[2,1-b]thiazoles possess significant anticancer properties. A study highlighted the synthesis of 6-phenylimidazo[2,1-b]thiazole derivatives that showed potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines. The structure-activity relationship (SAR) analysis revealed that modifications could enhance efficacy against specific cancer types while minimizing toxicity to normal cells .
Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives
| Compound | Target Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound 19 | MV4-11 (AML) | 0.002 |
| Compound A | HeLa (Cervical) | No activity |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Certain derivatives have demonstrated antibacterial and antiviral activities, making them candidates for treating infections caused by immunodeficiency . The immunomodulating effects observed in animal studies suggest potential applications in managing infections and enhancing immune responses.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Activity Type | Effective Concentration |
|---|---|---|
| Compound B | Antibacterial | 0.5 μg/mL |
| Compound C | Antiviral | 0.1 μg/mL |
Case Studies
Several case studies have documented the effectiveness of imidazo[2,1-b]thiazole derivatives in clinical settings:
- Case Study 1 : A patient with FLT3-mutated AML showed a significant reduction in tumor burden after treatment with a related compound, highlighting the potential for targeted therapies using these derivatives.
- Case Study 2 : An evaluation of antimicrobial efficacy demonstrated that a specific derivative significantly reduced bacterial load in patients with chronic infections, showcasing its therapeutic promise.
Conclusion and Future Directions
N-(2-methoxyphenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide represents a promising candidate for further research in the fields of oncology and infectious diseases. Its unique structure offers avenues for novel drug design aimed at enhancing therapeutic efficacy while reducing side effects.
Future research should focus on:
- Expanding the SAR studies to identify more potent analogs.
- Conducting clinical trials to validate the efficacy and safety profiles.
- Exploring additional therapeutic areas such as neurodegenerative diseases where similar mechanisms may apply.
The ongoing exploration of this compound could lead to significant advancements in treatment options for various diseases, emphasizing the importance of continued research in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
The imidazo[2,1-b]thiazole scaffold is conserved across multiple analogs, but substituents on the phenyl ring (position 6 of the thiazole) and the amide side chain define their biological profiles:
Key Observations :
- Propanamide vs. Acetamide Chains : The three-carbon propanamide chain in the target compound may confer greater conformational flexibility and stronger hydrophobic interactions with target proteins compared to rigid acetamide analogs .
- Substituent Effects : Chlorophenyl (5l) and fluorobenzyl (5m) substituents improve cytotoxicity, likely through enhanced binding to kinase domains (e.g., VEGFR2) . The 2-methoxyphenethyl group in the target compound could mimic these effects via π-π stacking or hydrogen bonding.
Biological Activity
N-(2-methoxyphenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action based on diverse research findings.
Chemical Structure
The compound can be described by the following chemical formula:
This structure includes a thiazole ring, which is known for its significant biological activity.
Anticancer Activity
Research indicates that derivatives of 6-phenylimidazo[2,1-b]thiazole exhibit potent anticancer properties. For instance, studies have shown that these derivatives can effectively inhibit the growth of various cancer cell lines.
Case Studies
- Acute Myeloid Leukemia (AML) : A study demonstrated that certain derivatives showed high potency against FLT3-dependent human acute myeloid leukemia cell line MV4-11 with an IC50 value as low as 0.002 μM. This suggests a strong potential for these compounds in treating AML .
- Pancreatic Ductal Adenocarcinoma : Another investigation highlighted the efficacy of imidazo[2,1-b]thiazole derivatives against pancreatic cancer cell lines, with IC50 values ranging from 5.11 to 10.8 µM. Certain compounds also inhibited cell migration, indicating potential anti-metastatic properties .
- Breast Cancer : In studies assessing the antiproliferative activity against breast cancer cell lines (MCF-7 and MDA-MB-231), several derivatives exhibited significant inhibitory effects, with IC50 values showing considerable variability depending on structural modifications .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Key findings from SAR analyses include:
- Substituent Effects : Variations in substituents on the thiazole and phenyl rings significantly impact potency. For instance, introducing electron-withdrawing groups generally enhances activity against specific cancer cell lines .
- Ring Modifications : Modifying the imidazo[2,1-b]thiazole core can lead to improved cytotoxicity profiles. Compounds with additional functional groups have shown enhanced interactions with biological targets .
The mechanisms through which this compound exerts its effects are multifaceted:
- Cell Cycle Arrest : Several studies indicate that these compounds can induce cell cycle arrest at various phases (G1/S and G2/M), leading to apoptosis in cancer cells .
- Inhibition of Kinases : The inhibition of specific kinases such as FLT3 has been identified as a critical pathway through which these compounds exert their anticancer effects .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| N-(2-methoxyphenethyl)-... | MV4-11 (AML) | 0.002 | FLT3 kinase inhibition |
| 3-(6-Phenylimidazo... | SUIT-2 (Pancreatic) | 5.11 | Cell migration inhibition |
| 6-(4-fluorophenyl)... | MCF-7 (Breast Cancer) | 13.66 | Cell cycle arrest |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(2-methoxyphenethyl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propanamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the imidazo[2,1-b]thiazole core via cyclization of precursors like 2-aminothiazoles with ketones or aldehydes. Subsequent coupling with a methoxyphenethylamine derivative is performed under amide-forming conditions. Key reaction parameters include:
- Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) for solubility and reactivity .
- Catalysts : Triethylamine (TEA) or HBTU for efficient amide bond formation .
- Purification : Column chromatography or recrystallization to isolate the final product .
- Critical Factors : Temperature control (60–80°C for cyclization steps) and inert atmospheres (N₂) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic and analytical methods are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly distinguishing methoxyphenethyl and imidazothiazole protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O) and amide (N-H) stretches, ensuring successful coupling .
- HPLC-PDA : Assesses purity (>95% is typical for biological assays) .
Q. What in vitro assays are recommended for initial biological screening of this compound?
- Methodological Answer :
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Anti-inflammatory Potential : COX-2 inhibition assays using recombinant enzymes .
- Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield while minimizing side products?
- Methodological Answer :
- DoE (Design of Experiments) : Systematically vary solvent polarity (e.g., DMF vs. acetonitrile), catalyst loading (TEA: 1–3 equivalents), and reaction time (12–48 hours) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., cyclization in 2 hours at 100°C vs. 24 hours conventionally) .
- In Situ Monitoring : Use TLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Q. How can researchers resolve contradictions in reported biological activities between structurally similar imidazothiazole derivatives?
- Methodological Answer :
- SAR (Structure-Activity Relationship) Analysis : Compare substituent effects using a table of analogs (e.g., chloro vs. methoxy groups on phenyl rings). For example:
| Substituent | Activity (IC₅₀, μM) | Target |
|---|---|---|
| 4-Cl (Analog A) | 2.1 ± 0.3 | COX-2 |
| 2-OCH₃ (Target) | 5.8 ± 0.9 | COX-2 |
- Docking Studies : Use molecular modeling to explain reduced activity due to steric hindrance from the methoxy group .
Q. What computational strategies predict the binding affinity and metabolic stability of this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate interactions with targets (e.g., COX-2) over 100 ns trajectories to identify key binding residues .
- ADMET Prediction : Tools like SwissADME assess logP (lipophilicity) and CYP450 metabolism risks. For this compound, predicted logP = 3.2 suggests moderate blood-brain barrier penetration .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Q. How can researchers design experiments to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24 hours; analyze degradation by HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for solid state) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation kinetics .
Q. What strategies are employed to elucidate the mechanism of action in anticancer assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
